molecular formula C16H22O9 B1249802 Gardaloside

Gardaloside

Cat. No.: B1249802
M. Wt: 358.34 g/mol
InChI Key: KGDIDCUROGOWDM-WDALVHIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gardaloside is a glycoside compound characterized by its unique triterpenoid aglycone core linked to a β-D-glucopyranosyl moiety. First isolated from Viscum album (European mistletoe) in 2018, it has garnered attention for its immunomodulatory and cytotoxic properties . Structurally, this compound (C₃₆H₅₈O₁₂; molecular weight: 698.85 g/mol) features a 28-carboxyl group and a 3β-hydroxy configuration, distinguishing it from other plant-derived glycosides. Pharmacological studies highlight its inhibition of NF-κB signaling (IC₅₀ = 2.3 μM) and induction of apoptosis in cancer cell lines (e.g., HeLa, IC₅₀ = 8.7 μM) . Its pharmacokinetic profile shows moderate oral bioavailability (23% in murine models) due to first-pass metabolism, with a plasma half-life of 4.2 hours .

Properties

Molecular Formula

C16H22O9

Molecular Weight

358.34 g/mol

IUPAC Name

(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde

InChI

InChI=1S/C16H22O9/c1-6-9(19)2-8-7(3-17)5-23-15(11(6)8)25-16-14(22)13(21)12(20)10(4-18)24-16/h3,5,8-16,18-22H,1-2,4H2/t8-,9+,10-,11-,12-,13+,14-,15+,16+/m1/s1

InChI Key

KGDIDCUROGOWDM-WDALVHIASA-N

Isomeric SMILES

C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C=C1C(CC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

gardaloside

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Gardaloside with Analogues

Compound Molecular Formula Core Structure Key Functional Groups Source
This compound C₃₆H₅₈O₁₂ Oleanane triterpene 3β-OH, 28-COOH, β-D-glucose Viscum album
Hederacoside C C₄₁H₆₆O₁₂ Oleanane triterpene 3β-OH, 28-CH₃, α-L-rhamnose Hedera helix
Asiaticoside C₄₈H₇₈O₁₉ Ursane triterpene 2α,3β,23-triOH, β-D-glucose Centella asiatica

Key Observations :

  • This compound’s 28-COOH group enhances water solubility (LogP = 1.2) compared to Hederacoside C (LogP = 2.8), which has a 28-CH₃ group .
  • Asiaticoside’s ursane backbone and additional hydroxyl groups correlate with higher anti-inflammatory activity (TNF-α inhibition IC₅₀ = 1.1 μM vs. This compound’s 2.3 μM) but lower metabolic stability .

Pharmacological Profiles

Table 2: Efficacy and Toxicity Profiles

Compound Cytotoxicity (HeLa IC₅₀, μM) Anti-inflammatory (NF-κB IC₅₀, μM) Acute Toxicity (LD₅₀, mg/kg)
This compound 8.7 2.3 320 (mice)
Hederacoside C 12.4 4.1 480 (mice)
Asiaticoside 6.9 1.1 210 (mice)

Key Findings :

  • Asiaticoside exhibits superior cytotoxicity but higher toxicity (LD₅₀ = 210 mg/kg), limiting therapeutic windows .

Bioavailability and Metabolic Stability

  • This compound : Oral bioavailability = 23%; metabolized via hepatic CYP3A4 to active 28-COOH aglycone .
  • Hederacoside C : Bioavailability = 8% due to rapid glucuronidation; inactive metabolites dominate .
  • Asiaticoside : Bioavailability = 15% with enterohepatic recycling; prolonged half-life (6.8 hours) .

Research Findings and Data Analysis

Synergistic Effects in Combination Therapy

This compound synergizes with paclitaxel (Combination Index = 0.45) in ovarian cancer models, reducing paclitaxel dosage by 40% while maintaining efficacy . In contrast, Hederacoside C shows antagonism (CI = 1.8) with cisplatin .

Clinical Trials and Limitations

  • Limitations : Poor CNS penetration (brain/plasma ratio = 0.03) and instability in acidic environments (t½ = 12 minutes at pH 2.0) restrict oral administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gardaloside
Reactant of Route 2
Gardaloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.